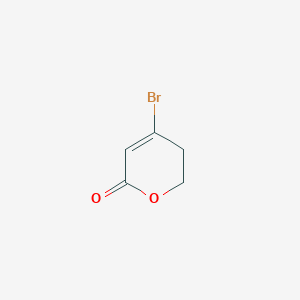
4-Bromo-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones. This compound is characterized by the presence of a bromine atom at the fourth position of the pyranone ring. Pyranones are known for their diverse biological activities and are widely used in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dihydro-2H-pyran-2-one typically involves the bromination of 5,6-dihydro-2H-pyran-2-one. One common method includes the use of bromine in methylene chloride as a solvent. The reaction is exothermic and requires careful addition of bromine to the solution of 5,6-dihydro-2H-pyran-2-one . The reaction mixture is then treated with triethylamine to neutralize the acidic by-products and to facilitate the formation of the desired brominated product .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5,6-dihydro-2H-pyran-2-one.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted pyranones.
Oxidation: Formation of lactones or other oxidized derivatives.
Reduction: Formation of 5,6-dihydro-2H-pyran-2-one.
Scientific Research Applications
4-Bromo-5,6-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The pyranone ring can also undergo various transformations, contributing to its biological activities. The exact molecular pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-one: Lacks the bromine atom and has different reactivity and biological activities.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and applications.
4-Methyl-5,6-dihydro-2H-pyran-2-one: Contains a methyl group, which alters its reactivity and biological activities.
Uniqueness: 4-Bromo-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H5BrO2 |
|---|---|
Molecular Weight |
177.00 g/mol |
IUPAC Name |
4-bromo-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H5BrO2/c6-4-1-2-8-5(7)3-4/h3H,1-2H2 |
InChI Key |
NMRKGNGMWNGPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
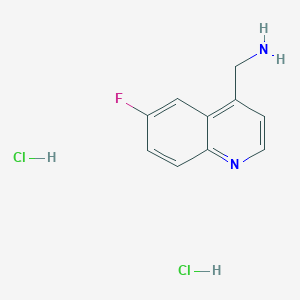
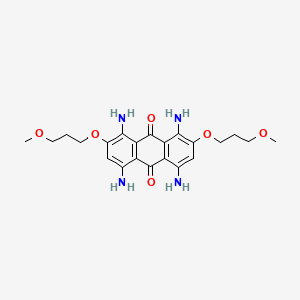
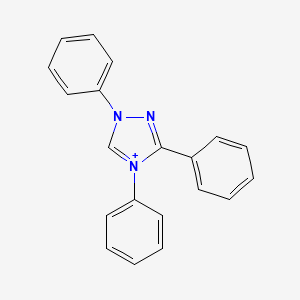
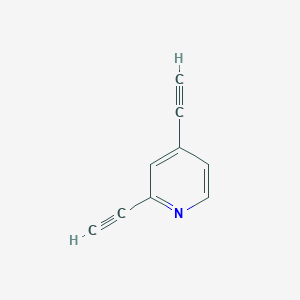
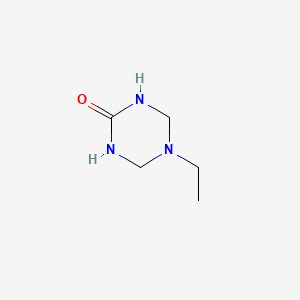
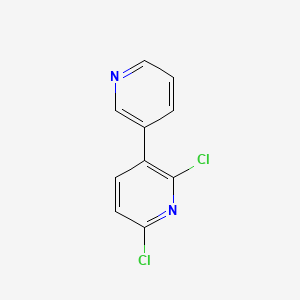
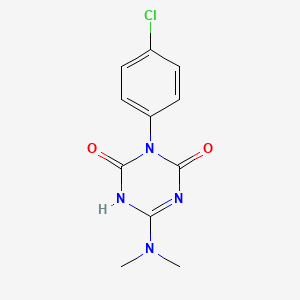
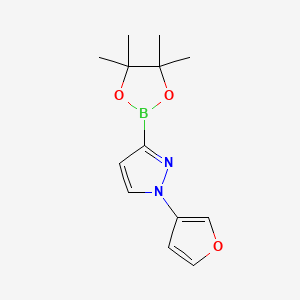
![7-(3-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129464.png)
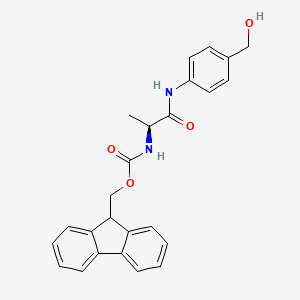
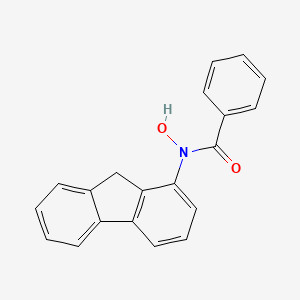
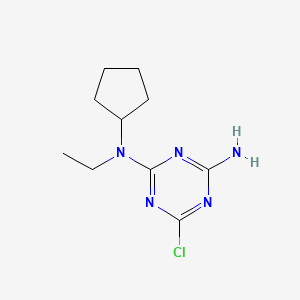
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)
